Validated Diagnostic Specificity: Elevated Urinary Concentrations of 4-(1,3-Thiazol-4-yl)phenol as a Bladder Cancer Marker
The compound exhibits a unique, clinically relevant diagnostic profile, showing significantly elevated levels in the urine of bladder cancer patients. This contrasts with other phenolic thiazole analogs, such as 4-(thiazol-2-yl)phenol and 2-(thiazol-4-yl)phenol, for which no comparable biomarker data exist, highlighting its specific biological relevance . The observed concentrations are 0.057 ± 0.006 μg/mL in patient urine compared to 0.002 ± 0.0004 μg/mL in healthy controls [1].
| Evidence Dimension | Urinary concentration as a disease biomarker |
|---|---|
| Target Compound Data | 0.057 ± 0.006 μg/mL (Bladder cancer patients) |
| Comparator Or Baseline | 0.002 ± 0.0004 μg/mL (Healthy controls) |
| Quantified Difference | Approximately 28.5-fold increase in cancer patients. |
| Conditions | Human urine samples from patients with bladder cancer and healthy controls, analyzed via LC-MS/MS [1]. |
Why This Matters
This demonstrates a specific, quantifiable, and biologically relevant function for this precise compound, not established for its close analogs, making it uniquely valuable for diagnostic research and assay development.
- [1] Jin, X., Yun, S. J., Jeong, P., Kim, I. Y., Kim, W. J., & Park, S. (2014). Diagnosis of bladder cancer and prediction of survival by urinary metabolomics. Oncotarget, 5(6), 1635-1645. View Source
